Pyridinium, methyl-1-(phenylmethyl)-, chloride
Description
Pyridinium, methyl-1-(phenylmethyl)-, chloride (CAS: 2876-13-3; molecular formula: C₁₂H₁₂ClN) is a quaternary ammonium salt characterized by a pyridinium core substituted with a benzyl (phenylmethyl) group and a methyl group on the nitrogen atom. Its IUPAC name is 1-benzylpyridinium chloride, though nomenclature variations exist depending on the substituent arrangement . This compound is synthesized via quaternization reactions, such as the reaction of pyridine with benzyl chloride, followed by methylation or through mixed alkylation processes .
Key properties include:
- Molecular weight: 205.68 g/mol
- Structure: Aromatic pyridinium ring with a benzyl group enhancing lipophilicity and a chloride counterion influencing solubility and reactivity.
- Applications: Investigated for enzyme inhibition (e.g., acetylcholinesterase) , catalysis , and as a precursor in synthetic organic chemistry .
Properties
CAS No. |
68909-18-2 |
|---|---|
Molecular Formula |
C13H16ClN |
Molecular Weight |
221.72 g/mol |
IUPAC Name |
1-benzyl-1-methyl-2H-pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H16N.ClH/c1-14(10-6-3-7-11-14)12-13-8-4-2-5-9-13;/h2-10H,11-12H2,1H3;1H/q+1;/p-1 |
InChI Key |
NBNVYJFZJWMHPR-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CC=CC=C1)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Alkylation with Benzyl Chloride | Pyridine, Benzyl Chloride; Reflux in Acetonitrile | Simple, high purity | Requires anhydrous conditions |
| Zincke Reaction | Pyridine, Chloro-reagent, Nucleophile | High yield, easy separation | Multi-step process |
| Direct Quaternization | Pyridine, Methyl Halides, Benzyl Chloride | Simple setup | Stoichiometry control needed |
| Solvent-Free Synthesis | Pyridine, Benzyl Chloride; Grinding | Eco-friendly, fast | Limited scalability |
Chemical Reactions Analysis
Types of Reactions
Pyridinium, methyl-1-(phenylmethyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different substituted pyridinium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include pyridinium N-oxide derivatives, reduced pyridine compounds, and various substituted pyridinium salts, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis and Catalysis
Organic Synthesis
N-benzylpyridinium chloride serves as an important intermediate in organic synthesis. It is utilized in the formation of various pyridine derivatives, which are crucial in the synthesis of pharmaceuticals and agrochemicals. The compound can act as a nucleophile in reactions involving electrophiles, facilitating the formation of complex organic molecules .
Catalytic Applications
In catalytic processes, N-benzylpyridinium chloride has been investigated for its ability to stabilize reaction intermediates. For instance, it has been used in palladium-catalyzed reactions where it enhances the selectivity and yield of desired products . The compound's unique structure allows it to participate effectively in various catalytic cycles.
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that N-benzylpyridinium chloride exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogenic microorganisms. For example, a series of palladium complexes derived from pyridine N-heterocyclic carbenes demonstrated potent antimicrobial activity against multiple strains . This suggests potential applications in developing new antimicrobial agents.
Cytotoxicity Studies
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that certain derivatives of N-benzylpyridinium chloride can induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs .
Environmental Applications
Water Treatment
N-benzylpyridinium chloride is used in water treatment formulations to enhance corrosion resistance and microbial control. It has been incorporated into products designed for treating irrigation water, effectively reducing microbial populations and improving water quality for agricultural use .
Ecotoxicological Studies
While beneficial in water treatment, ecotoxicological assessments reveal that N-benzylpyridinium chloride poses risks to aquatic life due to its acute toxicity. Environmental monitoring has indicated that careful management is required to mitigate potential impacts on sensitive ecosystems during its application in water treatment processes .
Case Studies
Mechanism of Action
The mechanism of action of pyridinium, methyl-1-(phenylmethyl)-, chloride involves its interaction with cellular membranes and proteins. The cationic nature of the compound allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and cell lysis. In biological systems, it can inhibit the activity of enzymes by interacting with their active sites, thereby affecting various metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Pyridinium Salts
Structural and Functional Group Variations
Table 1: Structural Comparison of Pyridinium Derivatives
Key Observations :
- Alkyl Chain Length : Longer alkyl chains (e.g., hexadecyl, myristyl) enhance hydrophobic interactions, improving antimicrobial activity but reducing solubility in polar solvents .
- Aromatic vs.
- Counterion Effects: Chloride vs. bromide impacts catalytic efficiency. For example, chloride in 1-benzylpyridinium chloride supports higher stereoselectivity in organocatalytic reactions compared to non-coordinating ions like PF₆⁻ .
Antimicrobial Activity :
- Hexadecylpyridinium chloride exhibits virucidal effects against SARS-CoV-2 in Vero cells, attributed to its surfactant properties disrupting viral envelopes .
- 1-Benzylpyridinium chloride shows weaker antimicrobial activity compared to long-chain analogs but is effective in modulating acetylcholinesterase via reversible inhibition .
Antitumor Activity :
Physicochemical Properties
Table 2: Spectroscopic and Stability Data
Notes :
- The acidity of α-CH₂ groups in benzoylethylpyridinium derivatives is influenced by an anomeric effect, enhancing reactivity .
- Steric hindrance in 2,6-diisopropylpyridinium iodide reduces NMR chemical shifts compared to less hindered analogs .
Biological Activity
Pyridinium, methyl-1-(phenylmethyl)-, chloride (CAS No. 68909-18-2) is a quaternary ammonium compound with significant biological activity. This compound is primarily recognized for its antimicrobial properties and applications in various industrial sectors, including corrosion inhibition and oil extraction. This article reviews the biological activity of this compound, focusing on its antimicrobial effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16ClN
- Molecular Weight : 221.72 g/mol
- Structure : Pyridinium derivatives typically feature a positively charged nitrogen atom within a six-membered aromatic ring structure.
Antimicrobial Activity
Pyridinium compounds have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.
The antimicrobial activity of pyridinium compounds is attributed to their ability to disrupt microbial cell membranes. This disruption can lead to increased permeability, resulting in the leakage of cellular contents and ultimately cell death. Additionally, the presence of a quaternary ammonium group enhances their interaction with negatively charged bacterial surfaces.
Study 1: Antimicrobial Efficacy
A study published in MDPI examined the synthesis and antimicrobial activity of several pyridinium salts, including methyl-1-(phenylmethyl)-chloride. The results showed that compounds with longer alkyl chains exhibited stronger antibacterial activity against Staphylococcus aureus compared to those with shorter chains. The minimal inhibitory concentration (MIC) values indicated that the most active derivatives were comparable to standard antibiotics like ceftazidime .
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| Pyridinium Salt 1 | 4 | Staphylococcus aureus |
| Pyridinium Salt 2 | 8 | Escherichia coli |
| Ceftazidime | <0.125 | Staphylococcus aureus |
Study 2: Structure-Activity Relationship
Another research highlighted that the substitution pattern on the phenyl ring significantly influences the antimicrobial potency of pyridinium salts. Methyl substitutions were found to enhance activity compared to hydroxyl or methoxyl groups. The study concluded that these structural modifications could be strategically utilized in drug design .
Toxicity and Safety Considerations
While pyridinium compounds demonstrate useful biological activities, safety data is crucial for practical applications. The compound is classified as flammable and poses various health risks if inhaled or ingested. Safety measures must be implemented during handling and application in industrial settings .
Q & A
Basic Research Questions
Q. What are the established synthetic routes and characterization methods for methyl-1-(phenylmethyl)pyridinium chloride?
- Synthesis : The compound is typically synthesized via quaternization of pyridine with benzyl chloride. For example, reacting pyridine with benzyl chloride in a polar solvent (e.g., ethanol) under reflux yields the quaternary ammonium salt, which is purified via recrystallization .
- Characterization : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.
- Mass spectrometry (MS) for molecular weight verification (theoretical MW: 205.68 g/mol) .
- Elemental analysis to validate stoichiometry (C₁₂H₁₂ClN).
Q. What is the proposed mechanism of its antiviral activity against SARS-CoV-2?
- The compound disrupts viral envelopes via surfactant action, destabilizing lipid membranes. In vitro studies using Vero cells demonstrated dose-dependent inhibition of SARS-CoV-2 replication (0.1 mg/mL reduced viral titers by >90% after 2 min exposure). Mechanistic validation involved RT-PCR (ΔΔCt method) and TCID50 assays to quantify viral load reduction .
Q. How does its surfactant property influence micelle formation in aqueous solutions?
- As a cationic surfactant, it forms micelles above the critical micelle concentration (CMC). Structural features (e.g., benzyl group hydrophobicity, pyridinium headgroup) dictate CMC values, which can be measured via conductivity titration or fluorescence spectroscopy using pyrene probes .
Advanced Research Questions
Q. How can researchers optimize the balance between antiviral efficacy and cytotoxicity in mucosal applications?
- Experimental Design :
- Conduct dose-response studies (e.g., 0.0125–0.2 mg/mL) in Vero cells to identify the therapeutic index.
- Use CCK-8 assays to assess cytotoxicity; shows no cytotoxicity at ≤0.05 mg/mL.
- Balance clinical efficacy (0.1 mg/mL, 2 min exposure) against higher concentrations (0.2 mg/mL) to minimize resistance risks .
Q. How do structural modifications (e.g., alkyl chain length, substituents) affect its bioactivity and surfactant properties?
- Methodology :
- Synthesize analogs (e.g., varying alkyl chains or aromatic groups) and compare:
- Antiviral activity via TCID50.
- CMC values via conductivity.
- For example, hexadecyl pyridinium chloride (C16 chain) showed stronger viral inhibition than shorter-chain analogs, but higher cytotoxicity .
Q. What experimental strategies address contradictions in disinfection protocols across cell models?
- Analysis :
- In Vero cells, 0.1 mg/mL achieved >90% inhibition, but oral mucosal models (e.g., Calu-3) may require adjusted concentrations due to mucus interactions.
- Validate using 3D tissue models or ex vivo mucosal explants to simulate clinical conditions .
Methodological Guidance
Q. What are best practices for evaluating cytotoxicity in antiviral studies?
- Protocol :
- Use CCK-8 or MTT assays to measure cell viability post-treatment.
- Include a negative control (untreated cells) and positive control (e.g., 0.1% Triton X-100).
- For mucosal applications, test in keratinocyte or fibroblast cell lines to assess tissue-specific toxicity .
Q. How should researchers quantify viral inhibition in vitro?
- Step-by-Step :
Infect cells with SARS-CoV-2 (MOI = 0.1).
Treat with the compound (e.g., 0.1 mg/mL, 2 min).
Collect supernatant for RT-PCR (calculate ΔΔCt and % inhibition: ).
Confirm via immunofluorescence microscopy (viral antigen reduction) .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
